N-[2-[[[5-[(Dimethyloxidoamino)methyl]-2-furanyl]methyl]sulfinyl]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine
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Overview
Description
Ranitidine N,S-Dioxide is a compound derived from ranitidine, which is widely known for its use as a histamine H2-receptor antagonist. This compound has a molecular formula of C13H22N4O5S and a molecular weight of 346.40 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ranitidine N,S-Dioxide involves the oxidation of ranitidine. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the N,S-dioxide functionality . The reaction typically requires careful control of temperature and pH to ensure the desired product is obtained without significant side reactions.
Industrial Production Methods
Industrial production of Ranitidine N,S-Dioxide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the oxidation process while minimizing impurities .
Chemical Reactions Analysis
Types of Reactions
Ranitidine N,S-Dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N,S-dioxide back to ranitidine or other intermediates.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, acetonitrile, water.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of Ranitidine N,S-Dioxide, which can have different chemical and biological properties .
Scientific Research Applications
Mechanism of Action
Ranitidine N,S-Dioxide exerts its effects by interacting with specific molecular targets. It is known to inhibit the action of histamine on H2 receptors, leading to a decrease in gastric acid secretion . The compound may also interact with other cellular pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
Ranitidine: The parent compound, widely used as an H2-receptor antagonist.
Nizatidine: Another H2-receptor antagonist with similar properties.
Famotidine: A related compound with a similar mechanism of action but different chemical structure.
Uniqueness
Ranitidine N,S-Dioxide is unique due to its specific N,S-dioxide functionality, which imparts different chemical and biological properties compared to its parent compound and other similar H2-receptor antagonists . This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H22N4O5S |
---|---|
Molecular Weight |
346.41 g/mol |
IUPAC Name |
N,N-dimethyl-1-[5-[2-[[1-(methylamino)-2-nitroethenyl]amino]ethylsulfinylmethyl]furan-2-yl]methanamine oxide |
InChI |
InChI=1S/C13H22N4O5S/c1-14-13(8-16(18)19)15-6-7-23(21)10-12-5-4-11(22-12)9-17(2,3)20/h4-5,8,14-15H,6-7,9-10H2,1-3H3 |
InChI Key |
LUDYETSZJZHPPA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CC=C(O1)C[N+](C)(C)[O-] |
Origin of Product |
United States |
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